molecular formula C12H10N4O B2442805 2-(4-methyl-1H-pyrazol-1-yl)-4H-pyrido[1,2-a]pyrimidin-4-one CAS No. 2320467-70-5

2-(4-methyl-1H-pyrazol-1-yl)-4H-pyrido[1,2-a]pyrimidin-4-one

Cat. No.: B2442805
CAS No.: 2320467-70-5
M. Wt: 226.239
InChI Key: PYMNTVPHEZBTDP-UHFFFAOYSA-N
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Description

2-(4-methyl-1H-pyrazol-1-yl)-4H-pyrido[1,2-a]pyrimidin-4-one is a heterocyclic compound that belongs to the pyrido[1,2-a]pyrimidine family. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development. The structure of this compound consists of a pyrido[1,2-a]pyrimidine core with a 4-methylpyrazol-1-yl substituent at the 2-position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-methyl-1H-pyrazol-1-yl)-4H-pyrido[1,2-a]pyrimidin-4-one can be achieved through various synthetic routes. One common method involves the cyclization of appropriate precursors under specific reaction conditions. For example, the metal-free C-3 chalcogenation (sulfenylation and selenylation) of 4H-pyrido[1,2-a]pyrimidin-4-ones has been reported to yield high yields of the desired product under mild reaction conditions . This method highlights the broad functional group tolerance and operational simplicity of the reaction.

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of palladium-catalyzed direct alkenylation of 2-methyl-4H-pyrido[1,2-a]pyrimidin-4-ones through C-H activation has also been explored for the synthesis of functionalized derivatives .

Chemical Reactions Analysis

Types of Reactions

2-(4-methyl-1H-pyrazol-1-yl)-4H-pyrido[1,2-a]pyrimidin-4-one undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.

    Substitution: Nucleophilic and electrophilic substitution reactions are common for introducing different substituents onto the pyrido[1,2-a]pyrimidine core.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles for substitution reactions. The reaction conditions are typically mild to moderate, ensuring the stability of the compound during the transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, the metal-free C-3 chalcogenation of 4H-pyrido[1,2-a]pyrimidin-4-one yields 3-ArS/ArSe derivatives in high yields .

Scientific Research Applications

2-(4-methyl-1H-pyrazol-1-yl)-4H-pyrido[1,2-a]pyrimidin-4-one has a wide range of scientific research applications, including:

Comparison with Similar Compounds

2-(4-methyl-1H-pyrazol-1-yl)-4H-pyrido[1,2-a]pyrimidin-4-one can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific substitution pattern and its potential as a versatile building block for the synthesis of biologically active compounds.

Properties

IUPAC Name

2-(4-methylpyrazol-1-yl)pyrido[1,2-a]pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10N4O/c1-9-7-13-16(8-9)11-6-12(17)15-5-3-2-4-10(15)14-11/h2-8H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PYMNTVPHEZBTDP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN(N=C1)C2=CC(=O)N3C=CC=CC3=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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